molecular formula C18H19N5O5S B2985665 4-(azepan-1-ylsulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 946312-70-5

4-(azepan-1-ylsulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2985665
CAS No.: 946312-70-5
M. Wt: 417.44
InChI Key: GUFONIQLSPHJQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted at position 5 with an isoxazol-5-yl group and at position 2 with a sulfonamide-linked azepane ring. Its molecular formula is C₂₀H₂₃N₅O₄S, with a molecular weight of 453.50 g/mol.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5S/c24-16(20-18-22-21-17(27-18)15-9-10-19-28-15)13-5-7-14(8-6-13)29(25,26)23-11-3-1-2-4-12-23/h5-10H,1-4,11-12H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFONIQLSPHJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(azepan-1-ylsulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a novel benzamide derivative featuring a unique combination of azepane and isoxazole moieties. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C23H26N4O5S
  • Molecular Weight : 470.5 g/mol
  • IUPAC Name : N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its antimicrobial, anticancer, and insecticidal properties.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

  • A study highlighted that derivatives with the 1,3,4-oxadiazole scaffold demonstrated broad-spectrum activity against various bacterial strains, including Mycobacterium tuberculosis and Clostridium difficile .
CompoundActivityMIC (µg/mL)
30Clostridium difficile0.003–0.03
21cM. tuberculosis4–8

Anticancer Activity

The compound also shows promise in anticancer applications:

  • In vitro studies have reported that benzamide derivatives can inhibit cancer cell proliferation by inducing apoptosis . Specific derivatives have been noted for their ability to target key enzymes involved in cancer progression.

Insecticidal Activity

Additionally, the insecticidal potential of this compound has been evaluated:

  • A preliminary bioassay indicated effective lethality against pest species such as Mythimna separate and Helicoverpa armigera, with notable activity at concentrations of 500 mg/L .

Case Studies

  • Antimicrobial Efficacy Against Mycobacterium tuberculosis
    • The compound was part of a series that showed inhibition rates with IC50 values ranging from 0.67 µM to 2.0 µM against Mtb fumarase, indicating its potential as a lead compound for further development .
  • Insecticidal Properties
    • In a study focused on agricultural pests, the compound exhibited a significant lethality rate of up to 70% against Mythimna separate, demonstrating its potential utility in pest management strategies .

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Antimicrobial Mechanism : The inhibition of fatty acid synthesis pathways by targeting specific enzymes such as enoyl-acyl carrier protein (ACP) reductase has been suggested as a primary mode of action .

Comparison with Similar Compounds

Structural Analogues

a. LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)

  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
  • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
    • Key Differences :
  • Sulfonamide Substituents : LMM5/LMM11 feature benzyl/methyl or cyclohexyl/ethyl groups, respectively, instead of azepane.
  • Oxadiazole Substitution : LMM5 has a 4-methoxyphenylmethyl group, while LMM11 has a furan-2-yl group at position 5 of the oxadiazole.
    • Biological Activity : Both exhibit antifungal properties by inhibiting thioredoxin reductase in Candida albicans. The azepane-containing target compound may offer improved metabolic stability compared to LMM11’s cyclohexyl group due to reduced steric hindrance .

b. 4-(N-Cyclopropyl-N-methylsulfamoyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 946208-30-6)

  • Structural Variance : Replaces azepane with a cyclopropyl-methyl group on the sulfonamide.
  • Implications : The smaller cyclopropyl ring may reduce solubility (predicted logP ~3.5) compared to the azepane derivative (logP ~2.8), impacting bioavailability .

c. N-(5-(Isoxazol-5-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives

  • Example : Compound 6 (IR: 1606 cm⁻¹ for C=O; ^1H-NMR: δ 7.36–8.13 ppm for aromatic protons).
  • Key Difference : Substitution of 1,3,4-oxadiazole with a 1,3,4-thiadiazole core.
Physicochemical Properties
Compound Molecular Weight (g/mol) Solubility (pH 7.4) LogP (Predicted)
Target Compound 453.50 Not reported ~2.8
LMM11 444.52 Low (DMSO-soluble) ~3.2
4-(Ethylsulfonyl)-Analog 466.60 11.6 µg/mL ~3.1
CAS 946208-30-6 ~420 (estimated) Not reported ~3.5
  • Solubility Trends : The azepane group in the target compound likely enhances aqueous solubility compared to ethylsulfonyl (11.6 µg/mL) or cyclopropyl-methyl derivatives due to its larger, flexible ring improving polar surface area .

Q & A

Basic: What are the key synthetic steps and reaction conditions for preparing 4-(azepan-1-ylsulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide?

Methodological Answer:
The synthesis involves three critical steps:

Sulfonylation : React azepane with a sulfonyl chloride derivative (e.g., 4-chlorosulfonylbenzoyl chloride) in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base to form the azepane-sulfonyl intermediate .

Oxadiazole Formation : Cyclize a thiosemicarbazide precursor with 5-(isoxazol-5-yl)carboxylic acid using phosphorous oxychloride (POCl₃) as a dehydrating agent at 80–90°C for 6–8 hours .

Amide Coupling : Combine the sulfonylated intermediate with the oxadiazole-amine derivative via a carbodiimide-mediated coupling (e.g., EDC/HOBt) in dry dimethylformamide (DMF) at 0–5°C, followed by gradual warming to room temperature .
Key Characterization : Monitor reactions via TLC (silica gel, ethyl acetate/hexane 3:7) and purify intermediates via column chromatography (SiO₂, gradient elution) .

Advanced: How can X-ray crystallography elucidate structural conformation and intermolecular interactions in this compound?

Methodological Answer:
Single-crystal X-ray diffraction analysis reveals:

  • Hydrogen Bonding : The amide N–H forms centrosymmetric dimers via N–H···N interactions with the oxadiazole nitrogen (bond length ~2.85 Å), similar to related benzamide-thiazole derivatives .
  • Packing Stabilization : Non-classical C–H···O/F interactions between the sulfonyl group and aromatic protons (e.g., C4–H4···O3, ~3.10 Å) contribute to crystal lattice stability .
  • Torsional Angles : The dihedral angle between the benzamide and oxadiazole rings (~15–25°) indicates partial conjugation, influencing electronic properties .
    Experimental Protocol : Grow crystals via slow evaporation of a methanol/chloroform (1:1) solution. Use Mo-Kα radiation (λ = 0.71073 Å) for data collection at 100 K .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify protons on the azepane ring (δ 1.4–2.1 ppm, multiplet) and isoxazole protons (δ 8.3–8.5 ppm, singlet). The benzamide carbonyl appears at ~168 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak [M+H]⁺ at m/z 476.1325 (calculated for C₂₁H₂₂N₅O₄S⁺) .

Advanced: What strategies optimize the solubility of this compound for in vitro bioactivity assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PBS (≤5% DMSO) or cyclodextrin inclusion complexes (e.g., HP-β-CD at 10 mM) to enhance aqueous solubility without precipitation .
  • pH Adjustment : Solubilize the sulfonamide group by preparing sodium salts at pH 8.5–9.0 (e.g., 0.1 M NaOH) .
  • Solid Dispersion : Formulate with hydrophilic carriers (e.g., PVP K30) via spray drying to improve dissolution rates .
    Validation : Measure solubility via shake-flask method (24 h equilibrium) and confirm stability via HPLC .

Advanced: How can structure-activity relationship (SAR) studies guide modification of the azepane-sulfonyl moiety to enhance target binding affinity?

Methodological Answer:

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the azepane ring to enhance sulfonamide acidity, improving hydrogen bonding with target enzymes (e.g., carbonic anhydrase) .
  • Ring Size Variation : Compare azepane (7-membered) with piperidine (6-membered) analogs to assess steric effects on binding pocket accommodation .
  • Bioisosteric Replacement : Replace the sulfonyl group with a phosphonate or sulfonimidamide to modulate polarity and metabolic stability .
    Experimental Design : Synthesize analogs via parallel combinatorial chemistry, screen against target proteins (e.g., HSV-1 thymidine kinase ), and analyze docking poses using AutoDock Vina .

Basic: How are impurities or byproducts controlled during the synthesis of this compound?

Methodological Answer:

  • Reaction Monitoring : Use HPLC (C18 column, acetonitrile/water 60:40) to detect unreacted starting materials (retention time ~3.2 min) and sulfonamide byproducts (~5.8 min) .
  • Purification : Employ preparative HPLC with a water/acetonitrile gradient (10→90% over 30 min) to isolate the target compound (≥98% purity) .
  • Byproduct Identification : Characterize major impurities (e.g., N-acetyl derivatives) via LC-MS/MS and optimize reaction stoichiometry to minimize their formation .

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate logP (~2.8), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP450 inhibition (CYP3A4 IC₅₀ ~15 μM) .
  • Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma protein binding (>90%) using GROMACS .
  • Metabolic Stability : Apply Xenosite to identify vulnerable sites (e.g., oxadiazole ring) for oxidative metabolism by CYP2C9 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.